molecular formula C7H17Br2N3S B1468308 3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide CAS No. 1211511-15-7

3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide

Cat. No. B1468308
CAS RN: 1211511-15-7
M. Wt: 335.11 g/mol
InChI Key: DITMWDAJEGXZOS-UHFFFAOYSA-N
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Description

The compound “3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrimidine ring attached to a propanamine group via a sulfanyl linkage. The dihydrobromide likely refers to the presence of two bromide ions, which could suggest that the compound forms a salt in its solid state .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical or biological active compound, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for research into this compound would depend on its applications. If it has pharmaceutical applications, future research could explore its efficacy, side effects, and pharmacokinetics .

properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S.2BrH/c8-3-1-6-11-7-9-4-2-5-10-7;;/h1-6,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITMWDAJEGXZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide
Reactant of Route 2
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide
Reactant of Route 3
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide
Reactant of Route 4
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide
Reactant of Route 5
Reactant of Route 5
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide
Reactant of Route 6
3-(1,4,5,6-Tetrahydro-2-pyrimidinylsulfanyl)-1-propanamine dihydrobromide

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